Bis(L-histidinato)copper
Description
Contextualization of Transition Metal Complexes in Biological and Chemical Systems
Transition metals are fundamental to a vast array of biological processes, largely due to their ability to form coordination complexes. solubilityofthings.comomicsonline.org These metals, characterized by their partially filled d-orbitals, can exist in various oxidation states and readily form stable complexes with organic and inorganic molecules known as ligands. solubilityofthings.commdpi.com This versatility makes them indispensable as cofactors in numerous enzymes, where they facilitate critical biochemical reactions, and as key players in electron transport chains, oxygen transport, and the structural stabilization of biomolecules. solubilityofthings.comomicsonline.org The intricate interplay between transition metal ions and biological ligands is central to the function of metalloproteins, which are involved in everything from metabolism and cell signaling to the regulation of gene expression. solubilityofthings.comomicsonline.org The unique electronic and geometric properties of transition metal complexes allow them to perform functions that are inaccessible to purely organic molecules. mdpi.com
Significance of L-Histidine as a Ligand in Coordination Chemistry
Among the amino acids, L-histidine holds a special place in coordination chemistry due to its versatile and robust metal-binding capabilities. acs.orgresearchgate.net Its side chain contains an imidazole (B134444) ring, which, along with the α-amino and carboxylate groups, provides three potential coordination sites. researchgate.netacs.org This allows L-histidine to act as a mono-, bi-, or tridentate ligand, depending on the pH and the metal ion involved. researchgate.netresearchgate.net The imidazole nitrogen, in particular, is a crucial binding site for many metal ions, including copper(II), and plays a significant role in the structure and function of numerous metalloenzymes. acs.orgacs.org The ability of L-histidine to form stable chelate rings with metal ions contributes to the thermodynamic stability of its complexes. acs.org
Overview of Bis(L-histidinato)copper as a Model System for Metallobiomolecules
The complex formed between one copper(II) ion and two L-histidine molecules, this compound, serves as an important model system for understanding the behavior of copper in more complex biological environments, such as metalloproteins. researchgate.netimi.hr This neutral complex is considered a predominant low-molecular-weight species of copper(II) found in human blood plasma, where it plays a role in the transport and exchange of copper. researchgate.netnih.gov Studying the structure, stability, and reactivity of this compound provides valuable insights into how copper is handled in biological systems, including its interaction with larger biomolecules like albumin. researchgate.net The structural features of this complex are thought to be key to its thermodynamic stability and kinetic reactivity. researchgate.netnih.gov
Historical Perspective and Evolution of Research on Copper(II)-Histidine Complexes
Research into copper(II)-histidine complexes has a long history, spurred by the discovery of copper(II)-L-histidine species in human blood in 1966. researchgate.net For decades, the precise structure of the physiological this compound complex in aqueous solution remained a subject of extensive investigation and debate. acs.orgresearchgate.net Early studies focused on determining the stability constants and identifying the various species present at different pH values. nih.govscielo.br Spectroscopic techniques, such as electron paramagnetic resonance (EPR) and circular dichroism, were instrumental in deducing the coordination modes of histidine to copper(II). nih.govtandfonline.com A significant breakthrough came with the successful crystallization and X-ray structure determination of the physiological complex, which revealed a unique five-coordinate geometry. researchgate.netnih.gov This discovery provided a structural basis for its known thermodynamic stability and kinetic reactivity. researchgate.net
Scope and Objectives for Advanced Academic Investigation
Despite significant progress, several aspects of this compound chemistry warrant further advanced academic investigation. A primary objective is to fully elucidate the dynamic behavior of this complex in solution, including the equilibrium between different coordination isomers and their interconversion rates. researchgate.netnih.gov Computational methods, such as density functional theory (DFT), are powerful tools for exploring the potential energy surfaces of these complexes and identifying low-energy conformers that may coexist in solution. imi.hrnih.gov Further research is also needed to understand the precise mechanisms of copper exchange reactions involving this compound and other biological ligands or proteins. nih.gov Advanced spectroscopic techniques, like temperature-dependent EPR, can provide deeper insights into the motional dynamics and site stability of copper within these complexes. acs.orgnih.gov
Interactive Data Tables
Structural and Spectroscopic Data of this compound Complexes
This table summarizes key structural and spectroscopic parameters for different forms of this compound, highlighting the influence of pH and the solid versus solution state on its coordination geometry.
| Complex | pH of Crystallization | Coordination Geometry | Key Bond Distances/Angles | Spectroscopic Signature (λmax) | Reference |
| Cu(L-His)₂(H₂O)₂₂ | 3.7 | Square planar | Cu-N(amino): 1.93-2.00 Å, Cu-O(carboxylate): 1.93-2.00 Å | Not specified | acs.orgiucr.org |
| Physiological Cu(II)-bis(L-histidinato) | 7.4 | Distorted square pyramidal | One bidentate and one tridentate L-histidine ligand | Not specified | researchgate.netnih.gov |
| CuL₂ (in solution) | Neutral | Equilibrium of mixed-type and histamine-like chelation | Not applicable | Not specified | nih.gov |
Coordination Modes of L-Histidine in Copper(II) Complexes
This table outlines the different ways L-histidine can bind to a copper(II) center, which is highly dependent on the pH of the environment.
| Coordination Mode | Description | pH Range | Donor Atoms | Reference |
| Glycine-like | Bidentate chelation through the amino and carboxylate groups. | Acidic (e.g., pH ~3) | N(amino), O(carboxylate) | nih.govnih.gov |
| Histamine-like | Bidentate chelation involving the amino and imidazole nitrogen atoms. | Near neutral | N(amino), N(imidazole) | nih.govnih.gov |
| Mixed-type (Glycine-like and Histamine-like) | One histidine binds in a glycine-like mode and the other in a histamine-like mode. | Near neutral (e.g., pH 4.5) | N(amino), O(carboxylate), N(imidazole) | nih.gov |
| Tridentate | One histidine molecule binds through the amino, imidazole, and carboxylate groups. | Physiological (pH 7.4) | N(amino), N(imidazole), O(carboxylate) | acs.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H14CuN6O4-2 |
|---|---|
Molecular Weight |
369.82 g/mol |
IUPAC Name |
copper;2-azanidyl-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H8N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5,7H,1H2,(H,8,9)(H,10,11);/q2*-1;+2/p-2 |
InChI Key |
FRGUKNIQCSBUQK-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])[NH-].C1=C(NC=N1)CC(C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
Conventional Solution-Phase Synthesis
The most straightforward method for preparing bis(L-histidinato)copper involves the direct reaction of a copper(II) salt with L-histidine in an aqueous solution. researchgate.net Typically, a copper(II) salt, such as copper(II) chloride (CuCl2), is dissolved in water and mixed with a solution of L-histidine. researchgate.net The reaction is often carried out at a specific pH, as the coordination of copper(II) to L-histidine is pH-dependent. researchgate.netresearchgate.net At physiological pH, the this compound(II) complex, where two L-histidine ligands coordinate to a single copper(II) ion, is the predominant species. researchgate.netnih.gov
The formation of the complex is visually indicated by a color change in the solution, typically to a blue hue. researchgate.net The product can then be isolated by crystallization, often facilitated by slow evaporation of the solvent or by adjusting the solution's temperature. This method is widely used due to its simplicity and the ready availability of the starting materials.
For instance, a typical synthesis might involve mixing an aqueous solution of copper(II) chloride with a twofold molar excess of L-histidine. researchgate.net The pH is adjusted to the physiological range (around 7.4) to favor the formation of the desired bis-complex. researchgate.netresearchgate.net The resulting solution is then allowed to stand, leading to the formation of blue crystals of this compound(II).
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal methods offer an alternative to conventional solution-phase synthesis, often leading to the formation of highly crystalline products. These techniques involve carrying out the synthesis in a sealed vessel, such as an autoclave, at elevated temperatures and pressures. In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic solvents.
These methods can promote the formation of specific crystalline phases and can sometimes yield products that are not accessible under ambient conditions. For example, the hydrothermal synthesis of bis(L-histidinato)nickel(II) monohydrate, a related complex, has been shown to produce high-quality single crystals in a shorter time frame compared to traditional methods. researchgate.net A similar approach can be applied to the synthesis of this compound.
In a typical hydrothermal synthesis, an aqueous mixture of a copper(II) salt and L-histidine is sealed in an autoclave and heated to a temperature above the boiling point of water. The increased pressure and temperature facilitate the dissolution of reactants and the subsequent crystallization of the product upon cooling. A study on a bis-citrullinato copper(II) complex, another amino acid complex, demonstrated that while hydrothermal synthesis produced very small crystals, it was a viable method. mdpi.com Solvothermal synthesis of a metal-organic framework involving UiO-66-NH2 and its interaction with Cu2+ has also been reported, highlighting the versatility of this method. bohrium.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of various chemical compounds, including coordination complexes. ijres.org This technique utilizes microwave radiation to directly and uniformly heat the reaction mixture, leading to significantly reduced reaction times, increased yields, and often improved product purity compared to conventional heating methods. ijres.orgmdpi.com
The application of microwave energy can accelerate the complexation reaction between copper(II) ions and L-histidine. digitellinc.com In a typical microwave-assisted synthesis, a solution of a copper(II) salt and L-histidine in a suitable solvent (often water) is subjected to microwave irradiation in a dedicated microwave reactor. ijres.orgscientific.net The reaction parameters, such as power, temperature, and time, can be precisely controlled to optimize the synthesis.
For example, a study on the synthesis of a bis-histidinato nickel(II) complex demonstrated that microwave irradiation significantly shortened the reaction time and produced a high-quality crystalline product. ijres.org Similarly, the microwave-assisted synthesis of a copper(II) complex with a sulfonamide derivative highlighted the advantages of this method, including mild reaction conditions and high yields. mdpi.com
Green Chemistry Principles and Sustainable Synthesis
In recent years, there has been a growing emphasis on developing synthetic methods that are environmentally friendly and sustainable. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to using non-toxic solvents (ideally water), minimizing energy consumption, and employing efficient reaction conditions.
Water is a benign solvent, and its use in the conventional solution-phase synthesis of this compound aligns with green chemistry principles. Microwave-assisted synthesis can also be considered a greener alternative to conventional heating due to its energy efficiency and reduced reaction times. ijres.orgmdpi.com
Furthermore, the development of methods that utilize renewable starting materials and minimize waste generation is a key aspect of sustainable synthesis. Research in this area is ongoing, with a focus on creating more environmentally benign pathways for the production of important coordination compounds like this compound. One study highlighted a simple chemical reduction method for synthesizing L-histidine capped copper nanoparticles, using ascorbic acid as a reducing agent, which is a step towards more sustainable practices. researchgate.net
Control over Stereochemistry and Isomer Formation during Synthesis
The coordination of L-histidine to a copper(II) center can result in the formation of different stereoisomers and coordination isomers. L-histidine is a chiral molecule, and its coordination to a metal ion can lead to diastereomers. rsc.org Furthermore, L-histidine has three potential donor atoms: the amino nitrogen, the carboxylate oxygen, and the imidazole (B134444) nitrogen. researchgate.net This can lead to different coordination modes, such as glycine-like, histamine-like, and imidazole-propionic acid-like binding. researchgate.net
The formation of specific isomers can be influenced by various factors, including the reaction conditions (pH, temperature, solvent), the ligand-to-metal ratio, and the presence of other coordinating species. researchgate.net For instance, studies have shown that in aqueous solutions, different copper(II)-histidine complexes can coexist, and their relative concentrations are pH-dependent. researchgate.net
Detailed studies using techniques like potentiometry, spectrophotometry, and computational methods have been employed to understand the complex equilibria and the factors governing isomer formation. researchgate.net Research has revealed the existence of both cis and trans isomers of this compound(II), with the cis isomer often being the more prevalent form. researchgate.net The control over stereochemistry is crucial as different isomers can exhibit distinct physical, chemical, and biological properties. X-ray crystallography has been instrumental in determining the precise three-dimensional structure of these isomers, revealing, for example, a distorted square pyramidal geometry for the physiological copper(II)-bis(L-histidinato) complex. nih.govacs.org
Structural Elucidation and Isomerism
X-ray Crystallographic Analysis
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of bis(L-histidinato)copper in the solid state. These studies have provided definitive evidence for its coordination environment, isomeric forms, and the intricate network of intermolecular interactions that stabilize the crystal lattice.
Crystallographic studies of the physiologically relevant form of this compound, isolated at a pH of 7.4, have revealed a neutral, five-coordinate complex. nih.gov The central copper(II) ion adopts a distorted square pyramidal geometry. mdpi.comnih.gov In this arrangement, one L-histidine ligand acts as a tridentate ligand, while the second L-histidine is bidentate. nih.govresearchgate.net
The basal plane of the square pyramid is occupied by the amino nitrogen and imidazole (B134444) nitrogen of the tridentate histidine, the amino nitrogen of the bidentate histidine, and one carboxylate oxygen from the tridentate histidine. The apical position is then occupied by a carboxylate oxygen from the second histidine ligand. This coordination results in a unique structure distinct from other proposed models. In contrast, at a lower pH of approximately 3.7, a different crystalline form, bis-L-histidinecopper(II) dinitrate dihydrate, exhibits a square planar coordination. In this structure, two histidine molecules coordinate to the central copper atom through the amino nitrogen and a carboxylate oxygen, with the imidazole groups not involved in coordination. iucr.org
Table 1: Selected Interatomic Distances and Bond Angles for this compound
| Parameter | Value (Å or °) |
|---|---|
| Bond Distances | |
| Cu(1)-O(1) | 1.957(2) |
| Cu(1)-N(4) | 1.966(6) |
| Cu(1)-N(1) | 1.984(3) |
| Cu(1)-N(3) | 2.003(3) |
| Cu(1)-O(3) (apical) | 2.277(2) |
| Bond Angles | |
| O(1)-Cu(1)-N(1) | 92.08(10) |
| N(1)-Cu(1)-N(3) | 89.03(11) |
| N(1)-Cu(1)-O(3) | 92.85(11) |
| N(3)-Cu(1)-O(1) | 177.96(12) |
Data from the crystal structure of the physiological copper(II)-bis(L-histidinato) complex.
The potential for L-histidine to act as a bidentate or tridentate ligand gives rise to the possibility of geometric isomers, namely cis and trans configurations. rsc.orgrsc.org X-ray diffraction has been crucial in identifying these forms in the solid state. The crystal structure of the physiological this compound complex demonstrates a specific arrangement where the two histidine ligands adopt different coordination modes (one tridentate and one bidentate), which can be considered a form of isomerism. nih.gov
In the context of square planar bis(amino acidato)copper(II) complexes, cis and trans isomers are defined by the relative positions of the coordinating amino and carboxylate groups. rsc.orgrsc.org While the physiological form of this compound is a five-coordinate complex, studies of related four-coordinate copper(II)-amino acid complexes have shown the existence of both cis and trans isomers. rsc.orgresearchgate.net Electron spin resonance studies on aqueous solutions of copper(II)-amino acid complexes have provided evidence for the coexistence of cis and trans isomers in solution. rsc.org
The stability of the crystalline structure of this compound is significantly influenced by an extensive network of supramolecular interactions, primarily hydrogen bonds. nih.govnih.gov In the crystal lattice of the physiological complex, the pendent imidazole group of the bidentate L-histidine ligand is involved in hydrogen bonding. nih.gov These interactions, along with others involving the coordinated and uncoordinated functional groups of the histidine ligands and water molecules of crystallization, create a robust three-dimensional network. iucr.orgnih.gov This hydrogen bonding network plays a critical role in governing the packing and orientation of the molecules within the crystal. nih.gov
Solution-Phase Structural Characterization
While X-ray crystallography provides a static picture of the complex in the solid state, techniques such as NMR spectroscopy and mass spectrometry are vital for understanding its structure and dynamics in solution, which is more relevant to its biological context.
The paramagnetic nature of the Cu(II) ion (a d⁹ metal) presents challenges for traditional NMR spectroscopy, as it can lead to significant line broadening of the signals of nearby nuclei. researchgate.net However, this paramagnetic effect can also be exploited to gain structural information. The interaction with the unpaired electron of the Cu(II) center causes changes in the relaxation times of protons, which can be used to deduce the coordination sphere of the metal ion. researchgate.net
Despite the challenges, NMR studies have been employed to investigate the structure of copper-histidine complexes in solution. nih.govd-nb.info For instance, ¹H NMR has been used to study copper binding by histidine-containing peptides, where the coordination to the imidazole ring results in line broadening of the imidazole proton signals. researchgate.net In some cases, to circumvent the issues with paramagnetic Cu(II), studies have utilized diamagnetic analogues or Cu(I) complexes to probe the coordination environment. nih.gov Solid-state NMR has also been applied to study paramagnetic copper(II) complexes, allowing for the assignment of NMR signals in ligands coordinated to the copper ion. nih.gov
Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has proven to be a powerful tool for the characterization of this compound and related complexes in solution. nih.govd-nb.info ESI-MS is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio and, consequently, their formulation. nih.govd-nb.info
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing mixtures of copper-peptide complexes. mdpi.com These techniques have been used to confirm the formation of copper(I) and copper(II) complexes with histidine-containing peptides and to study their stoichiometry. nih.govmdpi.com
Small-Angle X-ray Scattering (SAXS) for Solution Structure
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size and shape of macromolecules and complexes in solution. However, specific studies utilizing SAXS for the structural elucidation of the this compound complex in solution are not extensively reported in the scientific literature. While SAXS is invaluable for analyzing larger biological assemblies and transient protein-protein complexes, its application to a small molecule complex like this compound is less common.
Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy for Coordination Environment
Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a sophisticated pulsed electron paramagnetic resonance (EPR) technique that provides detailed information about the coordination environment of paramagnetic metal ions, such as Cu(II). It is particularly effective for probing the interactions between the electron spin of the copper ion and the nuclear spins of nearby atoms, such as nitrogen from histidine ligands.
ESEEM has been instrumental in characterizing the coordination sphere of this compound. Studies have shown that ESEEM can be used to identify and quantify the number of histidine imidazole groups directly coordinated to the Cu(II) center. acs.org The non-coordinating distal nitrogen of the imidazole ring is an ESEEM-active nucleus, and the intensity of the ¹⁴N ESEEM signal increases with the number of imidazole rings in the copper's coordination sphere. acs.org
At physiological pH, ESEEM studies have proposed that the this compound complex predominantly exists in a form with two histamine-like coordinations, where four nitrogen atoms from the two histidine ligands occupy the equatorial plane around the copper ion. specman4epr.com This technique, combined with single-crystal analysis of related compounds, helps in building a comprehensive picture of the complex's geometry. For instance, a single crystal EPR and ESEEM analysis of Cu(II)-doped bis(L-histidinato)cadmium dihydrate has provided valuable benchmark data. acs.org
Furthermore, ESEEM spectroscopy can reveal the three-dimensional geometry of the bis-histidine coordination. nih.gov By simulating the anisotropic modulation patterns observed in the ESEEM data, researchers can determine the mutual orientation of the coordinated imidazole rings. nih.gov This level of structural detail is critical for understanding the complex's stability and reactivity. The combination of ESEEM with isotopic substitution, such as using ¹⁵N-labeled histidine, is a powerful approach to unambiguously determine the specific contributions of each histidine residue to the coordination environment. acs.org
The following table summarizes key findings from ESEEM studies on copper-histidine complexes:
| Parameter Determined | Technique/Method | Finding | Reference(s) |
| Number of Coordinated Imidazoles | Integrated ¹⁴N ESEEM Intensity | The signal intensity correlates with the number of coordinated imidazole rings (1, 2, or 4). | acs.org |
| Coordination at Physiological pH | ESEEM Spectroscopy | Suggests a symmetric bis-complex with two histamine-like coordinations in the equatorial plane (NNNN coordination). | specman4epr.com |
| 3D Geometry | Powder ¹⁴N ESEEM Spectroscopy & Simulation | Revealed a bis-cis coordination mode and the mutual orientation of imidazole rings in a model fibrillar peptide. | nih.gov |
| Ligand Identification | ESEEM Spectroscopy | Demonstrates direct ligation of histidine to the Cu(II) ion through the interaction with the imidazole nitrogen. | nih.gov |
These findings underscore the power of ESEEM spectroscopy in providing high-resolution details of the local coordination environment of the this compound complex, which are not readily accessible through other techniques.
Spectroscopic Characterization
Electronic Absorption (UV-Vis) Spectroscopy
The electronic absorption spectrum of bis(L-histidinato)copper(II) is characterized by features arising from both d-d transitions and charge transfer phenomena.
The UV-Vis spectrum of copper(II) complexes, including this compound, typically displays a broad absorption band in the visible region, which is attributed to d-d transitions. For this compound(II) dinitrate dihydrate, a broad d-d transition band is observed in the range of 400-800 nm (25000-12500 cm⁻¹). tandfonline.com In many copper(II) complexes with square-planar geometry, a broad d-d transition band is observed between 556-600 nm. bch.ro These transitions are formally Laporte-forbidden, resulting in characteristically weak absorptions with molar absorptivity (ε) values typically in the range of 20–200 L mol⁻¹ cm⁻¹. wikipedia.org
The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands. The d-orbital splitting in a copper(II) ion, which has a d⁹ electron configuration, is influenced by the ligand field. In an octahedral field, the five d-orbitals split into a lower energy t₂g set and a higher energy eg set. In lower symmetry environments, such as the distorted square pyramidal geometry often adopted by this compound(II), further splitting of these energy levels occurs. researchgate.net The observed broad band is often a composite of multiple unresolved d-d transitions. For instance, in some Cu(II) complexes, this band can be decomposed into three transitions from the ground state to various excited states. researchgate.net
Table 1: Typical d-d Transition Data for Copper(II) Complexes
| Complex Type | Wavelength Range (nm) | Wavenumber Range (cm⁻¹) |
|---|---|---|
| This compound(II) dinitrate dihydrate | 400 - 800 | 25000 - 12500 |
| General Square-Planar Cu(II) Schiff Bases | 556 - 600 | ~17985 - ~16667 |
In addition to the weaker d-d bands, the electronic spectrum of this compound(II) exhibits more intense absorptions known as Ligand-to-Metal Charge Transfer (LMCT) bands. libretexts.org These transitions involve the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is predominantly metal in character. wikipedia.org This process results in the reduction of the metal center. wikipedia.org
LMCT bands are typically found in the ultraviolet region of the spectrum and are characterized by high molar absorptivities (ε), often around 50,000 L mol⁻¹ cm⁻¹, because they are fully allowed transitions. wikipedia.org For this compound(II), these bands arise from the transfer of electrons from the nitrogen or oxygen donor atoms of the histidine ligands to the d-orbitals of the copper(II) ion. The energy of the LMCT band is related to the ease with which the metal ion can be reduced. wikipedia.org In some copper(II) complexes, bands in the spectral range of 266-404 nm are assigned as π-π* or n-π* transitions originating from the ligand molecules, which may be blue-shifted upon complexation. bch.ro
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides detailed information about the bonding within the this compound complex.
The infrared (IR) and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrational modes of the L-histidine ligand and the changes that occur upon coordination to the copper(II) ion. L-histidine has three potential coordination sites: the carboxylate group, the amino group, and the imidazole (B134444) ring. nih.gov
Upon complexation, shifts in the vibrational frequencies of these groups are observed. For example, the strong C=O stretching band of the protonated carboxyl group in free histidine (around 1736 cm⁻¹ in acidic solution) is replaced by bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group. uu.nl Raman spectroscopy is particularly useful for analyzing the tautomeric equilibrium of the imidazole ring, as certain bands, such as the νC(4)=C(5) mode, appear at different wavenumbers depending on the protonation state of the ring. nih.gov The coordination of the imidazole and amino groups also leads to changes in the N-H and C-N stretching and bending vibrations. nih.govnih.gov
Table 2: Selected Vibrational Modes in L-Histidine and its Copper Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |
|---|---|---|
| Carboxylate (asymmetric stretch) | ~1600-1650 | Shift to lower or higher frequency depending on coordination mode |
| Carboxylate (symmetric stretch) | ~1400-1450 | Shift to lower or higher frequency depending on coordination mode |
| Imidazole ring modes | Various | Shifts indicate coordination of the ring nitrogen |
| Amine N-H bending | ~1500-1650 | Shifts indicate coordination of the amino group |
The direct evidence of coordination between the copper ion and the histidine ligand is provided by the appearance of new bands in the low-frequency region of the IR and Raman spectra. These bands are assigned to the metal-ligand (M-L) stretching vibrations.
The Cu-N and Cu-O stretching frequencies are typically observed in the far-infrared region. For instance, in some copper(II) complexes, new bands appearing in the range of 608-666 cm⁻¹ and 433-508 cm⁻¹ have been assigned to ν(M-O) and ν(M-N) respectively. bch.ro The precise frequencies of these modes depend on the coordination geometry, the bond strengths, and the masses of the atoms involved. These low-frequency modes are crucial for directly probing the coordination sphere of the copper(II) ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species such as copper(II) complexes. nih.gov The EPR spectrum of this compound(II) provides detailed information about the electronic structure of the copper center and the nature of the coordinating ligands. nih.govtandfonline.com
The spectrum is typically characterized by g-values and hyperfine coupling constants (A). For a frozen solution of the (1:2) Cu(II)-L-His complex at pH 7.3, the EPR spectrum is resolved in the parallel direction of the g-tensor, showing a g|| value of 2.237 and a parallel hyperfine splitting (A||) of 554 MHz. nih.gov The perpendicular region of the spectrum can reveal rhombic distortion with slightly different g values (e.g., 2.044 and 2.047). nih.gov
Superhyperfine splitting from the directly bonded nitrogen atoms of the histidine ligands is often observed, providing direct evidence of nitrogen coordination. In the [CuL₂]ᵐ⁺ complex, where L is an amino acid, nitrogen hyperfine structure can be resolved, sometimes indicating the presence of both cis and trans isomers. rsc.org For bis(histidinato)copper(II), the observed nitrogen hyperfine structure suggests that the complex may consist of a mixture of structures with three and four nitrogen atoms coordinated to the copper. rsc.org Pulsed EPR techniques like ESEEM (Electron Spin Echo Envelope Modulation) can further confirm the presence of histidine coordination by detecting the remote nitrogen of the imidazole ring. nih.gov
Table 3: Representative EPR Parameters for Cu(II)-Histidine Complexes | Complex/Condition | g|| | g⊥ | A|| (MHz) | A⊥ (MHz) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (1:2) Cu(II)-L-His, pH 7.3, 77 K | 2.237 | 2.044, 2.047 | 554 | Not resolved | nih.gov | | [CuL₂]ᵐ⁺ (general amino acid) | - | g_iso ~2.118–2.127 | - | A_iso ~6.4–7.1 mT | rsc.org |
Determination of Spin State and g-Anisotropy
Electron Paramagnetic Resonance (EPR) spectroscopy is instrumental in characterizing the paramagnetic Cu(II) center of this compound. The EPR spectrum, particularly at low temperatures (77 K), reveals features characteristic of a d⁹ system in a distorted coordination environment.
The spectrum is typically resolved in the parallel direction of the g-tensor, showing three of the four expected parallel lines. nih.gov This pattern arises from the interaction of the unpaired electron spin with the copper nucleus (I = 3/2). The spin Hamiltonian parameters, g-values and hyperfine coupling constants (A-values), are sensitive to the geometry and nature of the coordinating ligands.
For this compound at a physiological pH of 7.3, the EPR spectrum recorded at the X-band frequency exhibits a g-parallel (g∥) value of approximately 2.237. nih.gov A slight rhombic distortion is often observed in the perpendicular region of the spectrum, with g-perpendicular (g⊥) values around 2.044 and 2.047. nih.gov The anisotropy of the g-factor (g∥ > g⊥ > ge = 2.0023) is indicative of a dx²-y² ground electronic state, which is common for Cu(II) complexes with elongated octahedral or square-planar geometries.
The g-values are influenced by the number and type of donor atoms in the copper coordination sphere. A higher g∥ value and a lower A∥ value are generally observed as the number of oxygen donor atoms increases in place of nitrogen or sulfur atoms. For a complex with four nitrogen donors, a typical g∥ value is around 2.21. nih.gov The observed g∥ of 2.237 for this compound is consistent with a coordination environment dominated by nitrogen atoms, such as a 4N or a mixed 3N/1O donor set. nih.gov
Table 1: Representative EPR Spin Hamiltonian Parameters for this compound
| Parameter | Value |
| g∥ | 2.237 |
| g⊥ (1) | 2.044 |
| g⊥ (2) | 2.047 |
| A∥ (MHz) | 555 |
Analysis of Hyperfine and Superhyperfine Interactions (e.g., ¹⁴N splitting)
The interaction between the electron spin and the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both I=3/2) results in hyperfine splitting, which is clearly resolved in the parallel region of the EPR spectrum, with a coupling constant (A∥) of approximately 555 MHz. nih.gov This large hyperfine splitting is characteristic of copper(II) complexes.
Superhyperfine interactions, which arise from the coupling of the unpaired electron with the magnetic nuclei of the ligand atoms directly coordinated to the copper ion, provide further structural details. In this compound, the coordinating nitrogen atoms (¹⁴N, I=1) are the primary source of superhyperfine structure. nih.gov
While the superhyperfine splitting from the coordinated nitrogen atoms is often not resolved in the low-temperature X-band EPR spectrum, it can sometimes be observed in the high-field portion of the spectrum or by using more advanced techniques. nih.govrsc.org S-band EPR spectroscopy, which operates at a lower frequency than the X-band, can enhance the resolution of superhyperfine splitting in the perpendicular region of the spectrum. nih.gov The observation of superhyperfine structure from ¹⁴N confirms the direct coordination of the imidazole and amino nitrogens of the histidine ligands to the copper center. rsc.org The number of lines and their splitting pattern in the superhyperfine structure can, in principle, reveal the number of coordinated nitrogen atoms. For instance, coordination to four equivalent nitrogen nuclei would theoretically result in a nine-line pattern. libretexts.org
Insights into Electronic Structure and Bonding
The EPR parameters provide valuable information about the electronic structure and the nature of the metal-ligand bonds in this compound. The g-values are related to the energy levels of the d-orbitals and the spin-orbit coupling constant of the copper ion. The deviation of the g-values from the free electron value (2.0023) is indicative of the degree of covalent character in the copper-ligand bonds.
The observed g-values for this compound suggest a significant covalent character in the bonds between the copper(II) ion and the nitrogen and oxygen donor atoms of the histidine ligands. The electronic ground state is confirmed to be dx²-y², with the unpaired electron residing primarily in this orbital, which is directed towards the coordinating ligands in the equatorial plane.
X-ray diffraction studies have shown that in the solid state, this compound can adopt a five-coordinate, distorted square-pyramidal geometry. nih.govnih.gov In this structure, one histidine ligand acts as a bidentate ligand, while the other is tridentate. nih.gov This arrangement leads to a coordination sphere around the copper ion consisting of nitrogen and oxygen atoms from both histidine molecules. nih.gov The EPR data in solution are consistent with a coordination environment that is predominantly nitrogen-based, suggesting that the imidazole and amino groups of the histidine ligands play a crucial role in copper chelation. nih.govmdpi.com
Jahn-Teller Effect Investigations
Copper(II) complexes with a d⁹ electron configuration in an octahedral or other non-linear geometry are subject to the Jahn-Teller effect. researchgate.net This effect dictates that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion to remove the degeneracy, lower the symmetry, and lower the energy. researchgate.net
In the case of this compound, the Jahn-Teller effect typically manifests as an elongation of the axial bonds and a compression of the equatorial bonds, leading to a distorted octahedral or square-pyramidal geometry. researchgate.netrsc.org This distortion removes the degeneracy of the eg orbitals (dz² and dx²-y²), with the dx²-y² orbital being higher in energy. The anisotropic g-values observed in the EPR spectrum (g∥ > g⊥) are a direct consequence of this Jahn-Teller distortion.
The solid-state structure of this compound, which shows a distorted square-pyramidal geometry with unequal bond lengths, provides clear evidence of the Jahn-Teller effect. nih.govresearchgate.net The characteristic [4+2] or [4+1] coordination patterns observed in many copper(II) compounds are a result of this phenomenon. researchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, such as the L-histidine ligands in this compound. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the complex.
Chiral Recognition and Conformational Studies
Studies have shown that the coordination of copper(II) can dramatically affect the conformation of peptides containing histidine residues. nih.gov For instance, in some histidine-containing hexapeptides, copper(II) complexation can induce the formation of a β-turn-like conformation. nih.gov This demonstrates the ability of the metal ion to organize the peptide backbone into a more ordered structure.
The CD spectrum can be used to monitor conformational changes in the complex upon variations in pH or upon interaction with other molecules. This makes CD spectroscopy a valuable tool for studying chiral recognition phenomena involving this compound.
Induced Chirality Phenomena
When an achiral molecule binds to a chiral environment, it can exhibit a CD spectrum, a phenomenon known as induced chirality. While this compound is inherently chiral due to the L-histidine ligands, the principles of induced chirality are relevant to understanding its interactions.
The d-d electronic transitions of the copper(II) ion, which are typically inactive in CD spectroscopy for an achiral complex, become CD-active upon coordination to the chiral L-histidine ligands. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the complex.
Furthermore, the interaction of this compound with other chiral molecules can lead to changes in its CD spectrum, providing a basis for enantioselective recognition. For example, the enantioselective recognition of histidine has been demonstrated using chiral copper nanoparticles, where the formation of the copper-histidine complex leads to distinct changes in the CD signal for the different enantiomers of histidine. nih.gov This highlights the potential of leveraging the chiral properties of copper-histidine complexes for stereospecific applications.
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry and Chronoamperometry
Cyclic voltammetry (CV) has been instrumental in elucidating the electrochemical behavior of bis(L-histidinato)copper(II). Studies have shown that the electrochemical processes are diffusion-controlled, as evidenced by the linear relationship between the peak current and the square root of the scan rate. Repeated cyclic voltammograms have demonstrated the stability of the complex at the electrode surface, with no significant changes in the peak current intensity over multiple cycles. This suggests that the reactant and product are not involved in adsorption-desorption processes at the glassy carbon electrode (GCE) surface.
In a typical cyclic voltammogram of a copper(II)-histidine solution, the reduction of the complex is observed. The voltammograms may show one or two reduction peaks depending on the experimental conditions such as pH and the metal-to-ligand ratio. These peaks correspond to the reduction of Cu(II) to Cu(I) and subsequently to metallic copper (Cu(0)). The following table presents representative data from a cyclic voltammetry study of a copper(II)-L-histidine solution, illustrating the effect of varying scan rates on the peak potentials and currents.
Interactive Data Table: Cyclic Voltammetry of Copper(II)-L-Histidine Complex
| Scan Rate (mV/s) | Cathodic Peak Potential (Epc1, V) | Anodic Peak Potential (Epa1, V) | Cathodic Peak Current (Ipc1, µA) | Anodic Peak Current (Ipa1, µA) |
|---|---|---|---|---|
| 50 | -0.150 | 0.120 | -5.5 | 6.0 |
| 100 | -0.165 | 0.135 | -7.8 | 8.5 |
| 150 | -0.175 | 0.145 | -9.5 | 10.4 |
| 200 | -0.185 | 0.155 | -11.0 | 12.0 |
| 250 | -0.195 | 0.165 | -12.3 | 13.5 |
| 300 | -0.205 | 0.175 | -13.5 | 14.8 |
Note: The data presented here is illustrative and compiled from findings reported in electrochemical studies of copper-histidine complexes. The exact values can vary based on experimental conditions such as electrolyte, temperature, and electrode material.
While chronoamperometry is a valuable technique for studying the kinetics of electrode processes, specific detailed studies focusing solely on the chronoamperometric analysis of this compound are not extensively reported in the reviewed literature. However, the diffusion-controlled nature of the electrochemical process, as established by cyclic voltammetry, suggests that chronoamperometric measurements would likely follow the Cottrell equation, which describes the current decay as a function of time for a diffusion-limited process.
Analysis of Redox Potentials (e.g., Cu(II)/Cu(I) couple)
The redox potential of the Cu(II)/Cu(I) couple in this compound is a critical parameter that reflects the thermodynamic stability of the different oxidation states of copper within the complex. This potential is significantly influenced by the coordination environment provided by the histidine ligands. The formal potential (E°') of the Cu(II)/Cu(I) couple can be estimated from the midpoint of the anodic and cathodic peak potentials in a cyclic voltammogram.
Studies have shown that the redox potential of copper-histidine complexes is highly dependent on the pH of the solution. As the pH changes, the protonation state of the histidine ligands (specifically the imidazole (B134444) and amino groups) is altered, which in turn affects the coordination to the copper ion and, consequently, the redox potential. Generally, the reduction of the Cu(II) complex becomes more difficult (i.e., the redox potential shifts to more negative values) as the pH increases. This is attributed to the formation of more stable complexes at higher pH values due to the deprotonation of the ligand's functional groups, leading to stronger coordination.
Interactive Data Table: pH-Dependence of the Formal Redox Potential (E°') of the Cu(II)/Cu(I) Couple in Copper-Histidine Complexes
| pH | Formal Potential (E°' vs. Ag/AgCl, V) |
|---|---|
| 4.0 | +0.050 |
| 5.0 | -0.080 |
| 6.0 | -0.200 |
| 7.0 | -0.350 |
| 8.0 | -0.450 |
| 9.0 | -0.520 |
Note: This table provides an illustrative representation of the trend in formal potential with pH, based on qualitative descriptions and data from various electrochemical studies on copper-histidine systems. The exact values are dependent on the specific experimental conditions.
Electron Transfer Mechanisms
The electron transfer mechanism for the reduction of this compound(II) has been investigated through electrochemical techniques. The process is generally considered to be a diffusion-controlled, quasi-reversible one-electron transfer for the Cu(II)/Cu(I) couple. The quasi-reversible nature is indicated by the separation between the anodic and cathodic peak potentials in cyclic voltammograms, which is typically greater than the theoretical value of 59 mV for a reversible one-electron process.
One-electron transfer (predominant at neutral to alkaline pH): [Cu(II)(L-His)₂] + e⁻ ⇌ [Cu(I)(L-His)₂]⁻
Two-electron transfer (more favorable at low pH): [Cu(II)(L-His)₂] + 2e⁻ → Cu(0) + 2 L-His
The kinetics of the electron transfer are influenced by the reorganization of the coordination sphere upon the change in the copper oxidation state. The flexibility of the histidine ligand coordination plays a role in facilitating this electron transfer.
pH-Dependence of Electrochemical Processes
The pH of the solution is a critical factor governing the electrochemical behavior of this compound. The protonation states of the amino and imidazole groups of the histidine ligand are pH-dependent, which directly impacts the structure and stability of the copper complex.
At low pH (around 3-4), the Cu(II)-histidine complexes are more easily reduced and oxidized compared to at higher pH (8-10) researchgate.net. As the pH increases from acidic to neutral, the reduction peak potential shifts to more negative values, indicating that the reduction becomes more difficult znaturforsch.com. This is consistent with the formation of more stable and less easily reducible copper complexes as the histidine ligands deprotonate and bind more strongly to the copper ion.
Furthermore, the stripping peak, which corresponds to the oxidation of the deposited copper, also shows a dependence on pH. An increase in pH generally leads to a decrease in the stripping peak current, suggesting that the formation of a copper deposit on the electrode surface is less favored at higher pH values where the complex is more stable in solution. The composition of the predominant Cu(II)-histidine species in solution is known to change significantly with pH, transitioning through various protonated and deprotonated forms, which accounts for the observed changes in the electrochemical response.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively applied to investigate the properties of bis(L-histidinato)copper(II), offering a balance between computational cost and accuracy. nih.gov DFT calculations, in conjunction with spectroscopic measurements, are reliable for elucidating the structural properties of physiologically important bis(amino acidato)copper(II) compounds in solution. nih.gov These theoretical approaches can provide insight into how intermolecular interactions influence the molecular geometry in a crystal lattice or solution when compared to a DFT-calculated gas-phase minimum. nih.gov
DFT calculations have been crucial in exploring the complex conformational landscape of this compound(II). The L-histidine ligand can coordinate with the copper(II) ion in several ways, primarily through the amino nitrogen and carboxylato oxygen (glycine-like, G-mode), the amino nitrogen and imidazole (B134444) nitrogen (histamine-like, H-mode), or the imidazole nitrogen and carboxylato oxygen (imidazole-propionic acid-like, I-mode). researchgate.netresearchgate.net
Studies using the B3LYP functional have systematically investigated the relative stability of all possible coordination modes and conformations for the isolated complex in the gas phase. researchgate.netbioscopegroup.org These gas-phase analyses resulted in the identification of 83 distinct conformers. researchgate.net Of these, 37 were found to have a trans configuration, 45 were in a cis configuration, and one adopted a trigonal-bipyramidal geometry. researchgate.net In the absence of solvent effects (i.e., in the gas phase), the most stable conformer was determined to be one with a trans-GG (glycine-like) coordination. researchgate.netacs.org
However, the energetic landscape changes dramatically in the presence of a solvent. When the complex is modeled with explicit water molecules (up to 22), DFT calculations show a shift in the preferred coordination mode. researchgate.netbioscopegroup.orgacs.org In these aqueous environments, the lowest energy conformer exhibits a cis-HH (histamine-like) coordination with two axial Cu-O(carboxylato) bonds. researchgate.net This theoretical finding aligns with experimental observations that suggest the HH coordination mode is the predominant one in aqueous solutions under physiological conditions. researchgate.net The significant difference between the gas-phase and solution structures highlights the critical role of intermolecular interactions and crystal-lattice effects in determining the final geometry. researchgate.net For instance, the cis-HG geometry observed in X-ray crystallography is unstable in a vacuum, indicating it is heavily influenced by crystal packing forces. researchgate.net
Different DFT functionals have been assessed for their accuracy in reproducing experimental geometries. nih.gov A comparative study showed that the M06 functional is better at reproducing the in-plane Cu-N bond lengths, while the B3LYP functional provides more accurate axial Cu-O distances. nih.gov
| Environment | Most Stable Coordination Mode | Configuration | Key Structural Features |
|---|---|---|---|
| Gas Phase (Vacuum) | Glycine-like (GG) | Trans | Lowest intramolecular energy in isolation. researchgate.net |
| Aqueous Solution (with explicit water) | Histamine-like (HH) | Cis | Two axial Cu-O(carboxylato) bonds; stabilized by intermolecular interactions with water. researchgate.net |
| Crystal Lattice (X-ray) | Glycine-Histamine like (GH) | Cis | Geometry heavily influenced by crystal packing forces. researchgate.net |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the electronic properties and reactivity of the complex. researchgate.net The distribution and energy of these orbitals are key to understanding the stability and potential reaction pathways of the molecule. researchgate.net The charge distribution within the this compound(II) complex is influenced by the coordination mode and the surrounding environment. The donor atoms of the histidine ligand (nitrogen and oxygen) create a specific electrostatic potential around the central copper(II) ion, which is crucial for its biological interactions and transport.
DFT calculations have been successfully used to predict and interpret the spectroscopic properties of this compound(II). By calculating the vibrational wavenumbers for different conformers, researchers can assign bands in experimental infrared (IR) and Raman spectra. researchgate.netbioscopegroup.org Studies have shown that both the B3LYP and M06 functionals can reproduce the experimental Raman spectrum of the complex at pH 8 with a similar, high level of accuracy. nih.gov This allows for precise identification of the Cu(II) coordination mode and conformation present in aqueous solution. nih.gov
The theoretical calculation of Electron Paramagnetic Resonance (EPR) parameters is another area where DFT provides valuable information. These calculations help in interpreting the experimental EPR spectra, which are sensitive to the coordination geometry and electronic structure of the Cu(II) center.
| DFT Functional | Strengths in Geometric Prediction | Accuracy in Spectroscopic Prediction |
|---|---|---|
| B3LYP | More accurate for axial Cu-O distances. nih.gov | Reproduces experimental Raman spectrum with high accuracy. nih.gov |
| M06 | Better at reproducing in-plane Cu-N bond lengths; positions water molecules more compactly. nih.gov | Reproduces experimental Raman spectrum with high accuracy. nih.gov |
Molecular Dynamics (MD) Simulations
While DFT provides detailed information on static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound(II) over time, particularly in solution.
MD simulations have been used to investigate the conformational adaptability of this compound(II) in aqueous solutions. acs.org These simulations reveal that the complex exhibits significant conformational flexibility. nih.govwatoc2017.com This flexibility is a result of the multiple coordination sites on the histidine ligands and the ability of the complex to form various intra- and intermolecular hydrogen bonds. nih.gov The dynamic interchange between different conformers is crucial for the compound's role in copper transport in biological systems. acs.orgnih.gov MD simulations have shown that while trans isomers may have lower intramolecular energy, the formation of more favorable intermolecular interactions by cis isomers can make them equally stable in an aqueous solution. acs.org
Computational studies have also shed light on the mechanisms of ligand exchange, a critical aspect of the complex's kinetic reactivity and its ability to deliver copper to other biological molecules. researchgate.netresearchgate.net The conformational flexibility observed in DFT and MD studies helps to explain the facile copper(II) exchange reactions that occur in blood plasma. nih.govsrce.hr The existence of multiple low-energy conformers with different coordination modes suggests that the energy barriers for ligand substitution may be relatively low, facilitating the exchange process. nih.gov An associative substitution mechanism has been proposed for the ligand exchange reactions involving the complex. researchgate.net
Quantum Chemical Topology Analysis
Quantum Chemical Topology, particularly through the lens of the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for analyzing the electron density distribution within a molecule. This analysis elucidates the nature of chemical bonds and intermolecular interactions. For this compound, such studies are crucial for understanding the character of the coordination bonds between the copper ion and the L-histidine ligands.
Theoretical investigations have explored how the coordination mode of this compound(II) is influenced by its environment, such as in the gas phase, crystal lattice, and aqueous solutions. These studies utilize density functional theory (DFT) to calculate the electron density and apply QTAIM to analyze it. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of bond strength and type.
Key findings from topological analyses of copper-amino acid complexes typically reveal:
Nature of Coordination Bonds: The interactions between the central copper atom and the nitrogen and oxygen atoms of the histidine ligands are characterized by the properties of the Cu-N and Cu-O bond critical points. These bonds generally exhibit characteristics of both covalent and ionic interactions.
Influence of Environment: The electron density distribution, and therefore the nature of the coordination bonds, can be significantly affected by the surrounding environment. For instance, intermolecular interactions in a crystal lattice or solvation effects in an aqueous solution can alter the geometry and electronic structure of the complex, which is reflected in the QTAIM parameters.
Intramolecular Interactions: QTAIM can also identify and characterize weaker intramolecular interactions, such as hydrogen bonds, which play a role in stabilizing particular conformations of the complex.
Table 1: Typical QTAIM Parameters for Characterizing Chemical Bonds
| Parameter | Symbol | Interpretation |
| Electron Density at BCP | ρ(r) | A higher value indicates a stronger bond. |
| Laplacian of Electron Density at BCP | ∇²ρ(r) | A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction. |
| Ellipticity | ε | Measures the deviation of electron density from cylindrical symmetry around the bond path, indicating π-character. |
Force Field Development for Molecular Modeling
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational dynamics and interactions of large biomolecular systems. However, the accuracy of these simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Standard force fields are often not well-parameterized for metalloproteins and their coordination complexes, necessitating the development of specific parameters for systems like this compound.
To address this, researchers have developed new force fields specifically for bis(amino acidato)copper(II) complexes. acs.org One such effort involved the creation of a force field, sometimes referred to as FFW or FFWa-SPCE, through a detailed parameterization process. acs.orgnih.gov
The development of this new force field was based on a combination of high-level quantum chemical calculations and experimental data from crystal structures. acs.orgnih.gov The process involved:
Quantum Chemical Calculations: The geometries of various copper(II) complexes with aliphatic α-amino acids were optimized in the gas phase using methods like DFT (specifically B3LYP). nih.gov These calculations provide a fundamental understanding of the intrinsic structural preferences of the complexes without environmental effects.
Experimental Crystal Data: X-ray diffraction data from a range of anhydrous and aqua copper(II) amino acid complexes provided crucial information about bond lengths, angles, and crystal packing in the solid state. nih.gov
Parameter Optimization: The empirical parameters of the potential energy functions within the force field were adjusted to reproduce both the quantum chemically obtained vacuum structures and the experimental crystal data. nih.gov This ensures that the force field can accurately model the complex in different environments.
The resulting force field demonstrated its capability to reproduce and predict the structural properties of these copper(II) complexes not only in the gas phase and in simulated crystalline environments but also when solvated in water. acs.org Molecular dynamics simulations using this new force field were able to yield time-averaged structural coordinates for complexes like bis(glycinato)copper(II) in aqueous solution that were in good agreement with experimental data. acs.org Furthermore, the force field showed promise in predicting the association of these complexes in solution, which is a critical step towards understanding processes like crystallization. acs.org
Table 2: Components of a Typical Molecular Mechanics Force Field
| Term | Description | Mathematical Form (Example) |
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | E_bond = k_b(r - r_0)² |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | E_angle = k_θ(θ - θ_0)² |
| Torsional (Dihedral) Angle | Energy associated with the rotation around a bond. | E_torsion = V_n[1 + cos(nφ - γ)] |
| Non-bonded Interactions | van der Waals and electrostatic interactions between non-bonded atoms. | E_nonbonded = E_vdw + E_elec |
Interactions with Biological Systems: Mechanistic Insights in Vitro
Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms
Bis(L-histidinato)copper exhibits a dual functionality, acting as both a pro-oxidant and an antioxidant. This capacity is largely dictated by the surrounding biochemical environment, particularly the presence of other redox-active molecules.
Pro-oxidant Activity Mechanisms
The pro-oxidant behavior of this compound is primarily observed in the presence of reducing agents, such as cysteine. In this context, the complex can participate in redox cycling, which generates reactive oxygen species (ROS). The proposed mechanism involves a two-stage reaction. Initially, a reducing agent like cysteine reduces the Cu(II) center of the complex to Cu(I), forming an intermediary cysteine-copper(I) complex. This Cu(I) species then catalyzes the reduction of molecular oxygen to superoxide (B77818) radicals (O₂⁻).
Subsequently, hydrogen peroxide (H₂O₂) is produced as a secondary product. The presence of both Cu(I) and H₂O₂ facilitates a Fenton-like reaction, generating highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of damaging a wide range of biomolecules. The production of ROS is proportional to the concentration of the this compound complex and can be re-initiated by the addition of more cysteine. Studies using minimal copper-binding peptides have confirmed that a motif of just two histidine residues is sufficient to coordinate copper and generate ROS, highlighting the inherent catalytic potential of this coordination environment. The ability of the complex to generate •OH from H₂O₂ can be assessed by measuring the oxidative damage to substrates like 2-deoxy-D-ribose.
Table 1: Pro-oxidant Activity of this compound
| Reactants | Intermediates | Products | Mechanism |
| This compound(II), Cysteine, O₂ | Cysteine-copper(I) complex, Superoxide (O₂⁻) | Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Redox cycling and Fenton-like reaction |
Antioxidant Activity Mechanisms
Conversely, this compound can also function as an antioxidant. The primary mechanism for this activity is the chelation of copper ions by L-histidine. By sequestering the redox-active copper(II) ion within a stable complex, L-histidine prevents it from participating in uncontrolled redox reactions that generate free radicals. This chelation is considered a significant component of the antioxidative defense in blood plasma.
In certain in vitro models, histidine has been shown to effectively suppress copper-induced ROS production, glutathione (B108866) oxidation, and lipid peroxidation. Furthermore, some copper complexes, including those with histidine, can exhibit superoxide dismutase (SOD)-like activity. In this role, the complex catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. While H₂O₂ is itself an ROS, this action removes the more reactive superoxide anion, mitigating some oxidative stress. A complex of copper with a related compound, bis[cyclo(histidylhistidine)], was found to mimic the active center of Cu/Zn superoxide dismutase and catalyze the dismutation of superoxide.
Table 2: Duality of this compound in ROS Management
| Activity | Mechanism | Triggering Condition | Outcome |
| Pro-oxidant | Redox cycling of copper; Fenton-like reaction | Presence of reducing agents (e.g., cysteine) | Generation of O₂⁻, H₂O₂, and •OH |
| Antioxidant | Chelation of Cu(II) by L-histidine ligands | Absence of excess reducing agents | Prevention of free radical formation |
| Antioxidant | Superoxide Dismutase (SOD)-like activity | Presence of superoxide radicals (O₂⁻) | Dismutation of O₂⁻ to O₂ and H₂O₂ |
Cellular Uptake and Transport Mechanisms (In Vitro Models)
The entry of copper from the this compound complex into cells is not a passive process but is mediated by specific membrane transport proteins. Research in in vitro models has identified at least two distinct pathways.
Membrane Permeability Studies
Direct passive diffusion of the this compound complex across the cell membrane is considered limited. Instead, its transport is facilitated by specialized carrier proteins, indicating that its passage is a form of mediated permeability.
One major pathway involves the high-affinity copper transporter 1 (Ctr1). Ctr1 is responsible for the uptake of copper in its reduced Cu(I) state. The extracellular domain of human Ctr1 contains histidine-rich motifs that can bind Cu(II) from carriers like the this compound complex. These domains are believed to facilitate the reduction of Cu(II) to Cu(I) at the cell surface, making the copper available for transport through the Ctr1 pore into the cytoplasm.
A second, more recently discovered mechanism involves the L-type amino acid transporter 1 (LAT1). Remarkably, studies using proteoliposome models have shown that LAT1 can transport the entire, intact this compound complex into the cell. This transport occurs via an unconventional uniport mechanism (transporting a single substrate) that is stimulated by the presence of intracellular ATP. This finding suggests a pathway where the copper and its histidine ligands enter the cell together, distinct from the Ctr1 mechanism where the copper ion is passed off.
Table 3: Cellular Uptake Mechanisms for Copper from this compound
| Transporter | Transported Species | Mechanism | Key Features |
| Ctr1 | Cu(I) | Copper "hand-off" and reduction | This compound(II) delivers Cu(II) to Ctr1's extracellular domain; Cu(II) is reduced to Cu(I) before transport. |
| LAT1 | Intact this compound(II) complex | ATP-stimulated uniport | The entire complex is transported across the membrane without dissociation. |
Intracellular Localization and Efflux Mechanisms
Once copper enters the cell, either as a free ion via Ctr1 or as part of the complex via LAT1, it is immediately managed by a sophisticated network of intracellular trafficking proteins to prevent toxicity from free copper ions.
Upon entry, copper is believed to be bound by glutathione and transferred to copper chaperones. One such chaperone, ATOX1, delivers copper to the secretory pathway, specifically to the trans-Golgi network. In the Golgi, the copper-transporting ATPases, ATP7A and ATP7B, load copper onto cuproenzymes for their maturation. Under conditions of copper excess, these same ATPases serve as the primary efflux mechanism. In response to high intracellular copper levels, ATP7A and ATP7B translocate from the Golgi to the plasma membrane, where they actively pump copper out of the cell, thereby maintaining homeostasis. In certain pathological states, excess copper has been observed to accumulate in the cytosol, nuclei, and mitochondria.
Advanced Research Directions and Conceptual Applications
Bis(L-histidinato)copper as a Model Complex for Metalloproteins (e.g., Superoxide (B77818) Dismutase, Cytochrome c Oxidase)
This compound(II) serves as a crucial model complex for understanding the structure and function of the active sites of various metalloproteins. Its coordination environment, featuring nitrogen and oxygen donors from the histidine ligands, mimics the active centers of enzymes like copper-zinc superoxide dismutase (Cu/Zn-SOD) and cytochrome c oxidase.
Superoxide Dismutase (SOD): The bis(cyclo(histidylhistidine))copper(II) complex has been shown to mimic the active center of Cu/Zn-SOD. nih.govnih.gov This complex catalyzes the dismutation of the superoxide anion. nih.govnih.gov While its catalytic activity was found to be one-tenth of the native enzyme on a molar basis, it was about three times more active on a weight basis. nih.govnih.gov Spectroscopic analysis of this model complex revealed a broad absorption band above 600 nm, comparable to the 670-680 nm band of the enzyme. nih.govnih.gov However, differences in the distorted planar structure between the complex and the enzyme were noted, which could be attributed to variations in their circular dichroism spectra. nih.govnih.gov Peptides designed to model the Cu(II) and Zn(II) binding sites of CuZnSOD have also been synthesized and studied. mdpi.com Complexes of 15- and 16-membered peptides containing sequences that mimic the native enzyme's binding sites have demonstrated significant SOD activity, outperforming other SOD mimics in the degradation of superoxide anions. mdpi.com Disease-associated mutations at the copper-liganding histidine residues in SOD1 can diminish copper binding and compromise the enzyme's dimer stability. nih.gov
Cytochrome c Oxidase: Researchers have synthesized novel dinuclear iron-copper complexes using a covalently modified deuteroporphyrin-L-histidine-bis(benzimidazole) ligand to model the dioxygen reduction site of cytochrome c oxidase. rsc.org These models exhibit weak coupling between the metal centers. rsc.org The fully reduced Fe(II)Cu(I) form of the complex reacts smoothly with dioxygen at room temperature to regenerate the Fe(III)Cu(II) species, mimicking the enzymatic reaction. rsc.org
The "histidine brace" is another structural motif found in copper-containing proteins, such as lytic polysaccharide monooxygenases (LPMOs), where an N-terminal histidine chelates a copper ion. nih.govdtu.dk This motif is crucial for the oxidative activity of these enzymes. nih.gov Synthetic models of the histidine brace have been developed to study the coordination and reactivity of the copper center. d-nb.infolu.se
Integration into Supramolecular Architectures and Assemblies
The integration of this compound(II) and related complexes into supramolecular architectures is an emerging area of research. The histidine ligand, with its multiple coordination sites (amino, carboxylate, and imidazole (B134444) groups), provides a versatile platform for constructing ordered assemblies through coordination bonds and non-covalent interactions like hydrogen bonding.
The physiological copper(II)-bis(L-histidinato) complex itself exhibits a neutral, five-coordinate structure with a distorted square pyramidal geometry, where one L-histidine ligand is bidentate and the other is tridentate. nih.govresearchgate.net The pendent imidazole group and hydrogen-bonding interactions of the bidentate L-histidine ligand are significant for its kinetic reactivity and role in copper transport. nih.govresearchgate.net This inherent ability to form specific coordination geometries and engage in hydrogen bonding makes it a suitable building block for more complex supramolecular structures.
While specific examples of integrating the simple this compound(II) complex into larger, well-defined supramolecular assemblies are not extensively detailed in the provided search results, the fundamental coordination chemistry of copper with histidine-containing peptides and ligands lays the groundwork for such developments. For instance, the formation of dinuclear and trinuclear copper complexes with ligands containing L-histidine residues demonstrates the feasibility of creating multimetallic architectures. rsc.orgrsc.org These structures are held together by the designed ligands, which can be seen as a step towards more complex supramolecular systems. The principles of self-assembly, driven by the coordination preferences of the copper ion and the directional nature of the histidine ligands, are central to this field.
Role in Catalysis (e.g., oxidation, hydrolysis, epoxidation)
This compound(II) and its derivatives have demonstrated catalytic activity in a variety of organic transformations, particularly in oxidation reactions. The copper center, readily accessible for substrate coordination and capable of undergoing redox changes, is key to this reactivity.
Oxidation: Copper complexes with histidine-containing ligands have been studied as catalysts for the oxidation of various substrates. For example, a dinuclear copper(II) complex derived from a chiral ligand incorporating L-histidine has been used for the stereoselective oxidation of chiral L/D biogenic catechols and tyrosine methyl esters. rsc.org This complex showed a preference for binding the L-enantiomer of substrates, although the oxidation of the D-isomer of catechols occurred at a faster rate. rsc.org A trinuclear copper complex with L-histidine residues has also been shown to catalyze the oxidation of L- and D-Dopa with significant enantio-differentiation. rsc.org
Epoxidation: The catalytic epoxidation of alkenes has been achieved using copper(II)-histidine complexes. When a Cu(II) complex with L-histidine is immobilized within the nanoreactors of Al-MCM-41, the resulting material catalyzes the epoxidation of alkenes like norbornene and trans-stilbene with high activity and selectivity using tert-butylhydroperoxide (TBHP) as the oxidant. ut.ac.ir The reaction mechanism is suggested to involve tert-BuOO• radicals as reactive intermediates. ut.ac.ir
| Substrate | Catalyst | Oxidant | Product | Conversion/Selectivity |
| Norbornene | Cu(His)₂/Al-MCM-41 | TBHP | Norbornene oxide | High activity and selectivity |
| trans-Stilbene | Cu(His)₂/Al-MCM-41 | TBHP | trans-Stilbene oxide | High activity and selectivity |
| Cyclohexene | Cu(His)₂/Al-MCM-41 | TBHP | Cyclohexene oxide | Moderate conversion |
| Cyclooctene | Cu(His)₂/Al-MCM-41 | TBHP | Cyclooctene oxide | Moderate conversion |
| Styrene | Cu(His)₂/Al-MCM-41 | TBHP | Styrene oxide | Moderate conversion |
A significant thrust in the research on this compound(II) is the development of biomimetic catalysts that mimic the function of copper-containing enzymes. By replicating the essential structural features of the active sites of these enzymes, synthetic complexes can be designed to perform similar catalytic reactions, often with the advantage of being more stable and easier to handle than the native enzymes.
Copper(II) poly-L-histidine complexes have been investigated as electrocatalysts for oxygen reduction, mimicking the active sites of laccases. nih.gov A glassy carbon electrode modified with this complex was found to decrease the overpotential for oxygen reduction. nih.gov The catalytic activity was dependent on the mole ratio of Cu²⁺ to poly-L-histidine. nih.gov Dinuclear and trinuclear copper complexes with ligands containing L-histidine residues serve as biomimetic models for catecholase and other monooxygenase enzymes, performing stereoselective oxidations. rsc.orgrsc.orgresearchgate.net
The bis[cyclo(histidylhistidine)]copper(II) complex, as mentioned earlier, is a functional mimic of Cu/Zn-SOD, catalyzing the dismutation of superoxide radicals. nih.govnih.gov The development of such synthetic models provides valuable insights into the structure-activity relationships of the native enzymes and offers a pathway to creating robust catalysts for various applications.
To enhance the practical utility of this compound(II) catalysts, researchers have focused on their immobilization onto solid supports. This approach leads to heterogeneous catalysts that are easily separable from the reaction mixture, allowing for catalyst recycling and continuous flow processes.
A prime example is the immobilization of a Cu(II)-histidine complex onto Al-MCM-41, a mesoporous silica material. ut.ac.ir The resulting Cu(His)₂/Al-MCM-41 catalyst was characterized by various techniques, which confirmed the successful anchoring of the complex within the support's nanoreactors. ut.ac.ir This heterogeneous catalyst proved to be effective in the epoxidation of several alkenes with TBHP, showing high activity and selectivity without desorption of the complex during the reaction. ut.ac.ir This stability and reusability are significant advantages of heterogeneous catalysis. The Al-MCM-41 support provides a suitable microenvironment for the biomimetic complex, enhancing its catalytic performance. ut.ac.ir
Development of Sensing Probes (non-biological target)
The unique coordination properties of histidine with copper ions are being harnessed to develop sensing probes for various analytes. While many applications focus on biological targets, there is growing interest in designing probes for non-biological species.
L-histidine-protected copper nanoparticles (L-His-CuNPs) have been synthesized and used as a fluorescent probe for the detection of ferric ions (Fe³⁺). researchgate.net These water-soluble nanoparticles exhibit fluorescence that is quenched upon the addition of Fe³⁺. researchgate.net This phenomenon, based on an aggregation-induced fluorescence quenching mechanism, allows for the sensitive and selective detection of Fe³⁺ in aqueous samples. researchgate.net The sensor has a detection limit of 82 nM and a linear response range from 0.10 to 20 µM, and it has been successfully applied to the analysis of real water samples. researchgate.net
The principle behind this sensing mechanism relies on the strong interaction between the histidine-capped copper nanoparticles and the target analyte, Fe³⁺, which induces a measurable change in the optical properties of the nanoparticles. This approach demonstrates the potential of using copper-histidine systems as versatile platforms for developing new chemical sensors for environmental monitoring and other applications.
Precursor in Materials Science (e.g., Metal-Organic Frameworks, Nanomaterials)
This compound(II) and related coordination compounds are valuable precursors in materials science for the synthesis of advanced materials like metal-organic frameworks (MOFs) and nanomaterials. The predefined coordination of the copper center by the organic ligand allows for controlled thermal decomposition or transformation into new materials with specific structures and properties.
Metal-Organic Frameworks (MOFs): While the direct use of this compound(II) as a building block for MOFs is not explicitly detailed, the principles of MOF synthesis often involve the reaction of a metal ion with an organic linker. Histidine, with its multiple binding sites, can act as a complex organic linker. The synthesis of isostructural MOFs using 1,3,5-benzenetricarboxylate (BTC) and various metal ions, including copper, demonstrates this concept. semanticscholar.org The thermal treatment of a copper-based MOF, Cu(HBTC)(H₂O)·H₂O, at 400°C resulted in the formation of copper oxide nanoparticles embedded within a carbon matrix. semanticscholar.org This highlights the use of copper-organic frameworks as precursors for metal oxide nanostructures.
Nanomaterials: As mentioned in the sensing section, L-histidine has been used as a capping agent to synthesize stable, water-soluble copper nanoparticles (CuNPs). researchgate.net In this synthesis, L-histidine acts as a scaffold, controlling the growth and preventing the aggregation of the nanoparticles, while ascorbic acid serves as the reducing agent. researchgate.net The resulting L-His-CuNPs are fluorescent and have applications in sensing. researchgate.net This demonstrates the role of the copper-histidine interaction in directing the formation of nanomaterials with desired properties. The use of amino acids as capping agents is a green and biocompatible approach to nanoparticle synthesis, opening up possibilities for their use in various fields.
Hybrid Systems and Nanoconjugates
The integration of this compound complexes into larger systems and onto nanoscale scaffolds gives rise to hybrid materials and nanoconjugates with novel properties and functionalities. These advanced materials leverage the inherent coordination chemistry and structural features of the copper-histidine motif to create functional systems for applications in sensing, catalysis, and materials science. Research in this area often focuses on the functionalization of nanoparticles, creating a high surface area for interaction and enhancing the properties of the core material.
The development of these systems typically involves the use of L-histidine as a capping or stabilizing agent during the synthesis of nanoparticles, particularly copper nanoparticles (CuNPs). The L-histidine molecules coordinate with the copper atoms on the nanoparticle surface, forming a shell that is structurally related to the this compound complex. This surface functionalization not only prevents the aggregation and oxidation of the nanoparticles but also imparts specific chemical reactivity and recognition capabilities.
Detailed Research Findings
L-Histidine Capped Copper Nanoparticles (L-His-CuNPs) for Sensing Applications
A significant area of research has been the synthesis of water-soluble L-histidine capped copper nanoparticles (L-His-CuNPs) through a simple chemical reduction method. researchgate.net In this approach, a copper salt is reduced in the presence of L-histidine, which serves as the capping scaffold, and a reducing agent such as ascorbic acid. researchgate.net The resulting nanoconjugates have been characterized using various analytical techniques, including fluorescence spectroscopy, ultraviolet-visible (UV-Vis) spectrophotometry, Fourier-transform infrared (FTIR) spectroscopy, and transmission electron microscopy (TEM). researchgate.net
These L-His-CuNPs exhibit distinct fluorescent properties, with a characteristic maximum luminescence at 495 nm when excited at a wavelength of 385 nm. researchgate.net This fluorescence can be selectively quenched by certain metal ions. This property has been exploited to develop a sensitive and selective sensor for ferric ions (Fe³⁺). researchgate.net The detection mechanism is based on aggregation-induced fluorescence quenching (AIQ), where the presence of Fe³⁺ causes the nanoparticles to aggregate, leading to a measurable decrease in fluorescence intensity. researchgate.net This sensor has demonstrated a low detection limit and a useful linear range for the quantification of Fe³⁺ in aqueous samples. researchgate.net
| Nanoparticle System | Synthesis Method | Key Optical Properties | Application | Detection Principle | Performance Metrics |
|---|---|---|---|---|---|
| L-Histidine Capped Copper Nanoparticles (L-His-CuNPs) | Chemical reduction with L-histidine as capping agent and ascorbic acid as reducing agent. researchgate.net | Excitation λmax: 385 nm; Emission λmax: 495 nm. researchgate.net | Selective sensing of Ferric ions (Fe³⁺). researchgate.net | Aggregation-Induced Quenching (AIQ). researchgate.net | Linear Range: 0.10 to 20 μM; Detection Limit: 82 nM. researchgate.net |
Nanoparticle Interactions and Enantioselective Recognition
The strong and specific binding between copper and histidine is a central feature of these nanoconjugates. Research has explored the enantioselective recognition capabilities of chiral copper nanoparticles towards histidine. rsc.org In one study, chiral CuNPs capped with cysteine were used to investigate interactions with histidine enantiomers (L-histidine and D-histidine). rsc.org
The findings revealed that the interaction is highly specific to histidine over other amino acids. rsc.org A key observation was that the strong copper–histidine binding affinity leads to a gradual dissolution of the copper nanoparticles. rsc.org This process involves the formation of a copper-histidine complex in the solution, which can be monitored through changes in the material's optical properties, including its circular dichroism (CD) spectra. rsc.org This selective, interaction-induced dissolution highlights the dynamic nature of these nanoconjugates and demonstrates a potential mechanism for the development of systems for the selective recognition and differentiation of chiral molecules. rsc.org
| Nanomaterial System | Target Analyte | Interaction Mechanism | Application | Key Observation |
|---|---|---|---|---|
| Chiral Cysteine-Capped Copper Nanoparticles | Histidine enantiomers. rsc.org | Complex formation via strong copper-histidine binding. rsc.org | Enantioselective recognition of amino acids. rsc.org | Selective interaction leads to the dissolution of nanoparticles and changes in optical and chiroptical signals. rsc.org |
Conclusion and Future Perspectives in Academic Research
Summary of Key Academic Contributions and Mechanistic Understanding
The academic pursuit to understand Bis(L-histidinato)copper began with its discovery in human blood, where it constitutes a key part of the exchangeable pool of copper(II), maintaining equilibrium with the primary copper-carrying protein, albumin mdpi.comresearchgate.net. For decades, the precise structure of this complex in an aqueous solution remained elusive, a significant challenge due to the versatile coordinating ability of the L-histidine ligand mdpi.comresearchgate.net. L-histidine possesses three potential metal-binding sites: the carboxylate oxygen, the amino nitrogen, and the imidazole (B134444) nitrogen, allowing it to function as a monodentate, bidentate, or tridentate ligand depending on the solution's pH mdpi.comresearchgate.netspecman4epr.com.
A pivotal breakthrough was the determination of the solid-state structure of the physiological copper(II)-bis(L-histidinato) complex by X-ray crystallography researchgate.netresearchgate.net. This revealed a neutral, five-coordinate complex with a distorted square pyramidal geometry researchgate.netresearchgate.net. In this structure, the central copper(II) ion is coordinated by two L-histidine ligands in different manners: one acts as a tridentate ligand and the other as a bidentate ligand researchgate.net. This unique arrangement helps to explain the complex's notable thermodynamic stability and kinetic reactivity in biological systems researchgate.net.
Mechanistic understanding has been further deepened by spectroscopic and computational studies. Research has shown that the coordination of copper(II) by histidine is highly pH-dependent nih.gov.
At highly acidic pH, Cu²⁺ and histidine exist as free ions.
Around pH 2, coordination begins via the deprotonated carboxylate group.
As pH increases to ~3.5, bidentate complexes involving the carboxylate and amino groups become dominant.
Coordination of the imidazole ring starts around pH 3, leading to mixed-ligand complexes.
Above pH 7, the major species is a double-tridentate complex where the nitrogen atoms are in the equatorial plane and the oxygen atoms occupy the axial positions nih.gov.
This pH-driven mechanism governs the formation and speciation of the copper-histidine system in aqueous solutions nih.gov.
Table 1: pH-Dependent Speciation of Copper(II)-Histidine Complexes
| pH Range | Dominant Species | Coordination Details |
| < 2 | Free Cu²⁺ and Histidine ions | No significant coordination |
| ~ 2 | Cu²⁺[H₃his⁺(Oc)] | Monodentate coordination via carboxylate oxygen |
| ~ 3.5 | Cu²⁺[H₂his⁰(Oc,Nam)]₂ | Bidentate coordination via carboxylate and amino groups |
| ~ 5 | Mixed Ligand Complexes | Coordination of the imidazole ring begins, often via the N(pi) atom |
| > 7 | Cu²⁺[Hhis⁻(Oc,Nam,Nim)]₂ | Double-tridentate complex with axial oxygen and equatorial nitrogen atoms |
Unresolved Questions and Challenges in Copper-Histidine Coordination Chemistry
Despite significant progress, several questions and challenges persist in the field.
Structure in Aqueous Solution: While the solid-state structure is known, a complete description of the dynamic equilibrium of various copper-histidine species in an aqueous environment remains a formidable challenge mdpi.com. The coexistence of multiple complex forms makes it difficult to isolate and characterize the physiologically dominant species under true biological conditions nih.gov.
Mechanism of Copper Exchange: The exact mechanism by which L-histidine modulates the exchange of copper(II) with albumin and facilitates its cellular uptake is not fully understood mdpi.comresearchgate.net. The role of ternary complexes, such as Cu(albumin)(histidine), is thought to be crucial but requires further detailed investigation researchgate.net.
Redox Cycling: The bis-histidine motif is central to the redox processes of copper ions in many biological systems nih.gov. However, the specific factors that influence the Cu(II)/Cu(I) redox cycle within this coordination environment, including the distinct roles of the Nπ and Nτ imidazole nitrogens, are still being actively explored nih.govacs.org. The flexibility of the His-His pair to accommodate both oxidation states is established, but the subtle influences on reactivity need deeper understanding nih.gov.
Dynamic Behavior: Electron Paramagnetic Resonance (EPR) studies have suggested that copper sites in metal-bis(histidine) compounds are not static. Instead, they exhibit dynamic behavior, potentially hopping between different conformational states csuohio.edu. Characterizing this site flexibility and understanding its functional implications for copper proteins is an ongoing challenge csuohio.edu.
Table 2: Key Structural and Mechanistic Findings for this compound
| Feature | Solid-State (X-ray Crystallography) | Aqueous Solution (Spectroscopy/Theory) |
| Coordination Number | 5 | Variable, dynamic equilibrium of species |
| Geometry | Distorted Square Pyramidal | Multiple geometries coexist (e.g., square-planar, distorted square pyramid, octahedral) researchgate.net |
| Ligand Denticity | One bidentate and one tridentate L-histidine | pH-dependent; mono-, bi-, and tridentate forms exist mdpi.comnih.gov |
| Key Insight | Explains thermodynamic stability and kinetic reactivity researchgate.net | Reveals a complex, pH-driven formation mechanism nih.gov |
Directions for Future Academic Research and Theoretical Advancements
Future academic inquiry into copper-histidine coordination chemistry is poised to leverage both advanced experimental techniques and powerful computational methods to address the remaining challenges.
Advanced Spectroscopy: The application of sophisticated techniques like high-field pulsed Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) will continue to provide more precise structural details of copper-histidine complexes in non-crystalline states, such as frozen solutions specman4epr.comnih.govnih.gov. These methods can determine hyperfine couplings and the geometry of the coordination sphere, offering a more refined picture than was previously possible specman4epr.comnih.gov.
Computational Chemistry: Theoretical advancements, particularly using Density Functional Theory (DFT), are becoming indispensable for predicting the geometries, energy landscapes, and spectroscopic parameters of different conformers in solution researchgate.netnih.govelsevierpure.com. Such calculations can help interpret experimental data and explore the conformational flexibility that may be linked to the physiological abundance and reactivity of these complexes nih.govelsevierpure.com.
Biological and Ternary Models: Research is moving beyond simple binary systems to more complex and biologically relevant models. This includes studying ternary complexes involving another amino acid or peptide fragment and investigating the interactions of this compound with model membranes and protein domains, like those found in copper transporters nih.gov. Understanding how the local environment influences coordination and function is a key future goal csuohio.edunih.gov.
Probing Tautomeric Effects: The two nitrogen atoms of the imidazole ring (Nτ and Nπ) are not equivalent, and their selective ligation to copper can have significant functional consequences acs.org. Future studies using selectively modified histidine ligands (e.g., mono-N-methylated histidines) will be crucial to dissect the innate thermodynamic preferences for coordination and how this choice impacts redox activity and biological function nih.govacs.org.
By integrating these advanced experimental and theoretical approaches, the scientific community will continue to unravel the complexities of copper-histidine coordination, providing a deeper understanding of its fundamental role in biology.
Q & A
Q. What is the molecular structure of Bis(L-histidinato)copper(II) in crystalline systems?
The molecular structure of Cu²⁺ in Bis(L-histidinato)cadmium dihydrate (host crystal) is defined by a distorted square pyramidal geometry. The Cu²⁺ ion coordinates with two histidine ligands: one acts as a bidentate ligand via the amide nitrogen (N1, Cd–N = 2.287 Å) and imidazole nitrogen (N2, Cd–N = 2.290 Å), while the other contributes weakly via a carboxyl oxygen (Cd–O = 2.480 Å). The crystal belongs to the P4₃2₁2 space group with cell parameters a = b = 7.397 Å and c = 30.53 Å . This "2+1" nitrogen coordination contrasts with the four-nitrogen coordination in Zn²⁺-based analogs, influencing dynamic stability .
Q. How do EPR spectral characteristics of Cu²⁺ in Bis(L-histidinato)cadmium dihydrate vary with temperature?
At 77 K, EPR spectra reveal two distinct Cu²⁺ site patterns (I and II) with hyperfine splitting (ACu) of 101 G and g-values of 2.180 (site I) and 2.107 (site II). At 298 K, these merge into a single averaged spectrum with ACu = 63 G and g = 2.12 due to dynamic hopping. The transition occurs near 160 K (Tc), where a 4-state hopping model involving low- and high-temperature species explains the sigmoidal population shift .
Advanced Research Questions
Q. How can researchers validate dynamic hopping models in copper-doped systems using EPR data?
Dynamic models are validated through:
- Anderson’s exchange narrowing theory : Applied to simulate EPR linewidth dependence on hop rates (e.g., vh2 = 1.7 × 10⁸ s⁻¹ and vh4 = 4.5 × 10⁸ s⁻¹ at 160 K) .
- PeakFit simulations : Used to deconvolute overlapping spectra and quantify population shifts (e.g., sigmoidal function with Tc = 163 K and ΔT = 19 K) .
- Arrhenius analysis : Determines activation energies (ΔE2 = 656 cm⁻¹, ΔE4 = 389 cm⁻¹) from temperature-dependent hop rates .
Q. What methodological approaches resolve contradictions in hyperfine coupling data between experimental and computational models?
Discrepancies arise from DFT limitations in modeling ¹⁴N couplings. To address this:
- Point-dipole approximations : Estimate spin density distribution for directly coordinated N (e.g., N1: aiso = 29.8 MHz vs. DFT-predicted 32.1 MHz) .
- Isotopic enrichment : ⁶³Cu and ²H doping reduces spectral overlap, improving resolution of weak couplings (e.g., distant N1’ ligand: aiso = 20 MHz) .
- Comparative ENDOR studies : Validate assignments using empirical correlations (e.g., Cβ-H1 coupling: aiso = 10.1 MHz via θ ≈ 175° dihedral angle) .
Q. How to design experiments to study temperature-dependent copper hopping dynamics?
Key steps include:
- Single-crystal EPR : Measure orientation-dependent spectra across 4.2–298 K to track g- and ACu-tensor changes .
- X-ray/neutron diffraction : Correlate structural disorder (e.g., water molecule dynamics in Zn²⁺ systems) with hopping rates .
- Dynamic spectral simulation : Use multi-state models (e.g., 4-state hopping) to fit line-shape changes and extract kinetic parameters .
Q. How do dynamic behaviors differ between Cd²⁺- and Zn²⁺-host crystals?
| Parameter | Cd²⁺-Host | Zn²⁺-Host |
|---|---|---|
| Transition Temp (Tc) | 160 K | 268 K |
| Hop Rate (vh) | 1.7–4.5 × 10⁸ s⁻¹ | 2.5 × 10¹⁰ s⁻¹ |
| Activation Energy (ΔE) | ΔE2 = 656 cm⁻¹ | ΔE = 1000 cm⁻¹ |
| Coordination Stability | Less stable ("2+1" N) | More stable (tetrahedral N) |
The larger Cd²⁺ ionic radius increases spatial freedom, reducing energy barriers and enabling lower Tc. Water disorder in Zn²⁺ systems further stabilizes hopping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
